molecular formula C7H6ClFO2 B3040249 3-Chloro-5-fluoro-2-methoxyphenol CAS No. 1783971-79-8

3-Chloro-5-fluoro-2-methoxyphenol

Cat. No. B3040249
CAS RN: 1783971-79-8
M. Wt: 176.57 g/mol
InChI Key: YKPHKCUHBFQMOX-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 . It is a solid substance and is considered an important intermediate in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-fluoro-2-methoxyphenol is 1S/C7H6ClFO2/c1-11-6-3-4 (8)2-5 (10)7 (6)9/h2-3,10H,1H3 . This indicates the presence of a chlorine atom, a fluorine atom, and a methoxy group attached to a phenol ring.


Physical And Chemical Properties Analysis

3-Chloro-5-fluoro-2-methoxyphenol is a solid substance . Its molecular weight is 176.57 .

Scientific Research Applications

  • Charge Control in SNAr Reactions :

    • The reactions involving compounds like 3-Chloro-5-fluoro-2-methoxyphenol demonstrate significant substitution reactions through SNAr (nucleophilic aromatic substitution) processes. These reactions are crucial in understanding the charge-controlled reactions in organic chemistry (Cervera, Marquet, & Martin, 1996).
  • Synthesis and Structure of Complexes :

    • Research on the synthesis and structure of phosphazene-(ETA 6-arene)chromium tricarbonyl derivatives includes the study of compounds with structures similar to 3-Chloro-5-fluoro-2-methoxyphenol, revealing insights into complex organometallic structures (Allcock et al., 1991).
  • Copolymerization and Material Properties :

    • Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, similar in structure to 3-Chloro-5-fluoro-2-methoxyphenol, have been used in copolymerization with styrene. This research contributes to the development of new polymeric materials (Savittieri et al., 2022).
  • Thermochemical Studies of Methoxyphenols :

    • Thermochemical studies of methoxyphenols, including those with structures similar to 3-Chloro-5-fluoro-2-methoxyphenol, focus on their role as structural fragments in antioxidants and biologically active molecules. These studies explore intermolecular and intramolecular hydrogen bonding in these compounds (Varfolomeev et al., 2010).
  • Herbicidal Activity of Phenoxypyridines :

    • Compounds structurally related to 3-Chloro-5-fluoro-2-methoxyphenol have been studied for their herbicidal activity. The research offers insights into the design and synthesis of new herbicidal compounds (Tajik & Dadras, 2011).
  • Spectroscopic Examination using Density Functional Theory :

    • A spectroscopic examination of 3-chloro-5-methoxyphenol, closely related to 3-Chloro-5-fluoro-2-methoxyphenol, was conducted using density functional theory calculations. This research contributes to the understanding of molecular structure and properties of similar compounds (2020).
  • Synthesis and Evaluation of Diaryl-Substituted Imidazole and Indole Derivatives :

    • Research on the synthesis and evaluation of 11C-labeled diaryl-substituted imidazole and indole derivatives, including compounds with structural similarities to 3-Chloro-5-fluoro-2-methoxyphenol, has implications in biomedical imaging and drug development (Tanaka et al., 2006).

Future Directions

Phenol derivatives like 3-Chloro-5-fluoro-2-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Therefore, future research may focus on developing innovative synthetic methods for the preparation of complex phenols with functional groups that impart specific properties to these compounds .

properties

IUPAC Name

3-chloro-5-fluoro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHKCUHBFQMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-2-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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